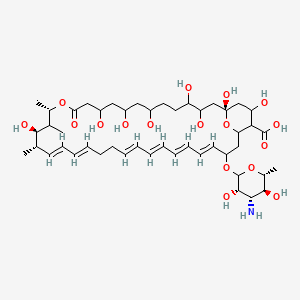

Toxogonin

描述

See also: Obidoxime (has active moiety).

属性

Key on ui mechanism of action |

Nystatin is a channel-forming ionophore, meaning it exerts its therapeutic effect via formation of a membrane-spanning pore in the fungal plasma membrane. The formation of this pore results in a change in membrane permeability that allows for leakage of intracellular contents and the subsequent disruption of electrochemical gradients necessary for proper cell function. Selectivity for fungal cells over mammalian cells is due to nystatin’s greater binding affinity for ergosterol, a key sterol found in fungal cell walls, as opposed to its mammalian counterpart, cholesterol. Nystatin exerts its antifungal activity by binding to sterols in the fungal cell membrane. The drug is not active against organisms (e.g., bacteria) that do not contain sterols in their cell membrane. As a result of this binding, the membrane is no longer able to function as a selective barrier, and potassium and other cellular constituents are lost. ... /Antimicrobial/ agents that act directly on the cell membrane of the microorganism, affecting permeability and leading to leakage of intracellular compounds; these include ... the polyene antifungal agents nystatin ... which bind to cell-wall sterols ... |

|---|---|

CAS 编号 |

114-90-9 |

分子式 |

C14H16ClN4O3+ |

分子量 |

323.75 g/mol |

IUPAC 名称 |

(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine chloride |

InChI |

InChI=1S/C14H14N4O3.ClH/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20;/h1-10H,11-12H2;1H/p+1 |

InChI 键 |

HLZXCIREDCZMMH-UHFFFAOYSA-O |

手性 SMILES |

C1=C[N+](=CC=C1/C=N\O)COC[N+]2=CC=C(C=C2)/C=N\O.[Cl-].[Cl-] |

规范 SMILES |

C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO.[Cl-].[Cl-] |

外观 |

Solid powder |

颜色/形态 |

Light yellow powder Yellow to tan powde |

熔点 |

Gradually decomp above 160 °C without melting by 250 °C |

其他CAS编号 |

1400-61-9 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7; also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition. Affected by air and moisture The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity. Nystatin deteriorates on exposure to heat, light, moisture, or air. |

溶解度 |

MW: 926.12 /Form not specified/ Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75 Insol in ether In water, 3.60X10+2 mg/L at 24 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fungicidin Mycostatin Nilstat Nystatin Nystatin A1 Nystatin A2 Nystatin A3 Nystatin G Stamicin Stamycin |

蒸汽压力 |

8.7X10-7 mm Hg at 25 °C (est) |

产品来源 |

United States |

Foundational & Exploratory

Toxogonin's Mechanism of Action in Acetylcholinesterase Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, utilized as pesticides and nerve agents, pose a significant toxicological threat through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of severe neuromuscular, autonomic, and central nervous system effects. The primary therapeutic intervention for OP poisoning involves the administration of an AChE reactivator, with Toxogonin® (obidoxime chloride) being a prominent example. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in reactivating OP-inhibited AChE. It details the molecular interactions, kinetic parameters, and experimental methodologies used to characterize its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of medical countermeasures against organophosphate poisoning.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphorus compounds exert their toxicity by covalently binding to the serine residue in the active site of acetylcholinesterase, rendering the enzyme non-functional.[1] This leads to a buildup of acetylcholine at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors.[2] The clinical manifestations of OP poisoning are severe and can rapidly lead to respiratory failure and death if left untreated.

Standard treatment protocols for OP poisoning typically involve a three-pronged approach:

-

Anticholinergic agents (e.g., atropine): To counteract the effects of excess acetylcholine at muscarinic receptors.

-

Anticonvulsants (e.g., diazepam): To manage seizures.

-

An oxime reactivator: To restore the function of inhibited AChE.[3]

This compound, a bis-pyridinium oxime, is a critical component of this therapeutic regimen, acting as a nucleophilic agent that directly reverses the phosphorylation of AChE.

Chemical and Pharmacokinetic Profile of this compound

Chemical Properties

This compound is the brand name for obidoxime chloride. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,1'-[oxybis(methylene)]bis[4-(hydroxyimino)methyl]-pyridinium dichloride |

| CAS Number | 114-90-9 |

| Molecular Formula | C₁₄H₁₆Cl₂N₄O₃ |

| Molecular Weight | 359.21 g/mol |

| Appearance | Solid |

| Solubility | Freely soluble in water |

Pharmacokinetics

This compound is typically administered intravenously to ensure rapid bioavailability. Following administration, it is distributed throughout the body. Postmortem examination in one case has suggested that brain concentrations may be similar to plasma concentrations.[4]

| Parameter | Value |

| Route of Administration | Intravenous |

| Steady-State Plasma Concentration (therapeutic) | 10-20 µM[4] |

| Elimination Half-life | Biphasic: t₁/₂(₁) 2.2 h, t₁/₂(₂) 14 h[4] |

| Volume of Distribution | V(₁) 0.32 ± 0.1 L/kg, V(₂) 0.28 ± 0.12 L/kg[4] |

Core Mechanism of Acetylcholinesterase Reactivation

The primary mechanism of action of this compound involves the nucleophilic attack of its oxime group on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue in the active site of AChE.[2] This process can be broken down into the following key steps:

-

Binding to the Inhibited Enzyme: The positively charged quaternary nitrogen atoms of the this compound molecule facilitate its binding to the peripheral anionic site and the active site gorge of the OP-inhibited AChE.

-

Nucleophilic Attack: The deprotonated oxime group of this compound acts as a strong nucleophile, attacking the electrophilic phosphorus atom of the organophosphate.[2]

-

Formation of a Phosphorylated Oxime: This attack leads to the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue of AChE.

-

Enzyme Reactivation and Release of Phosphorylated Oxime: The active form of AChE is regenerated, and the now-phosphorylated oxime is released from the active site.

This reactivation process is a race against a phenomenon known as "aging." Aging is a time-dependent dealkylation of the phosphyl-AChE complex, which results in a more stable, negatively charged conjugate that is resistant to reactivation by oximes. The rate of aging varies depending on the specific organophosphate. For instance, the aging half-life for soman-inhibited AChE is mere minutes, while for others it can be many hours.[5][6]

Signaling Pathway of AChE Inhibition and Reactivation

Caption: AChE inhibition by OPs and reactivation by this compound.

Quantitative Data on Reactivation Kinetics

The efficacy of an oxime reactivator is quantified by its kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant (K_D), and the second-order reactivation rate constant (k_r2), which is a measure of overall reactivation efficiency (k_r / K_D). The following tables summarize the reactivation kinetics of obidoxime against AChE inhibited by various organophosphates.

Table 1: Reactivation of Nerve Agent-Inhibited Human Erythrocyte AChE by Obidoxime

| Nerve Agent | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) |

| Sarin | 0.08 | 130 | 615 |

| Cyclosarin | 0.01 | 250 | 40 |

| Tabun | 0.02 | 100 | 200 |

| VX | 0.12 | 80 | 1500 |

Data compiled from various in vitro studies.

Table 2: Comparative Reactivation of Paraoxon-Inhibited AChE

| Oxime | Source of AChE | k_r (min⁻¹) | K_D (µM) | k_r2 (M⁻¹min⁻¹) |

| Obidoxime | Human Erythrocyte | 0.15 | 50 | 3000 |

| Pralidoxime | Human Erythrocyte | 0.05 | 200 | 250 |

| HI-6 | Human Erythrocyte | 0.03 | 150 | 200 |

Data represents typical values from comparative studies.

Experimental Protocols

In Vitro Determination of AChE Reactivation Kinetics (Ellman's Method)

The most common method for measuring AChE activity and its reactivation is the spectrophotometric assay developed by Ellman and colleagues.

Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Materials:

-

Purified human erythrocyte acetylcholinesterase

-

Organophosphate inhibitor (e.g., paraoxon)

-

This compound (obidoxime chloride)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Inhibition of AChE:

-

Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer for a specific time to achieve a desired level of inhibition (e.g., >95%).

-

-

Removal of Excess Inhibitor:

-

Remove the excess, unbound inhibitor by methods such as gel filtration or dialysis to prevent re-inhibition during the reactivation phase.

-

-

Reactivation:

-

Incubate the inhibited AChE with various concentrations of this compound in phosphate buffer for different time intervals.

-

-

Measurement of AChE Activity:

-

At each time point, take an aliquot of the reactivation mixture and add it to a solution containing DTNB in phosphate buffer.

-

Initiate the reaction by adding the substrate, ATCh.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min).

-

The reactivation rate constant (k_obs) for each this compound concentration is determined by plotting the natural logarithm of the percentage of remaining inhibited enzyme against time.

-

The reactivation kinetic constants (k_r and K_D) are then determined by plotting k_obs against the this compound concentration and fitting the data to the Michaelis-Menten equation.

-

Experimental Workflow for In Vitro Reactivation Assay

Caption: Workflow for in vitro AChE reactivation kinetics assay.

In Vivo Evaluation of this compound Efficacy in an Animal Model

Animal Model:

-

Rats or guinea pigs are commonly used models for organophosphate poisoning studies.

Materials:

-

Organophosphate agent (e.g., sarin, VX, or a surrogate)

-

This compound solution for injection

-

Atropine sulfate solution for injection

-

Anesthetic agent

-

Blood collection supplies

-

Tissue homogenization buffer

-

Equipment for AChE activity measurement (as in the in vitro protocol)

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the laboratory conditions.

-

Administer the organophosphate agent (e.g., via subcutaneous or intramuscular injection) at a dose known to cause significant AChE inhibition and clinical signs of toxicity.

-

-

Antidotal Treatment:

-

At a specified time post-exposure, administer the therapeutic intervention. This typically includes atropine to manage muscarinic symptoms and this compound to reactivate AChE.

-

-

Monitoring:

-

Observe the animals for clinical signs of toxicity, such as tremors, convulsions, salivation, and respiratory distress.

-

-

Sample Collection:

-

At various time points post-treatment, collect blood samples (e.g., via tail vein or cardiac puncture under anesthesia).

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., brain, diaphragm).

-

-

AChE Activity Measurement:

-

Prepare red blood cell lysates from blood samples and homogenates from tissue samples.

-

Determine the AChE activity in the samples using the Ellman's method as described previously.

-

-

Data Analysis:

-

Compare the AChE activity in different treatment groups to the control (untreated) and baseline levels to determine the extent of reactivation.

-

Correlate the level of AChE reactivation with the amelioration of clinical signs of toxicity.

-

Quantitative Analysis of this compound in Biological Samples by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method for the quantification of this compound in plasma or urine.

Methodology:

-

Sample Preparation: Protein precipitation of plasma samples is typically performed using an acid like trichloroacetic acid. Urine samples may require dilution.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase often consists of an acetonitrile and buffer solution containing an ion-pairing agent (e.g., sodium octanesulfonate) to improve the retention and peak shape of the highly polar this compound molecule.[7]

-

Detection: UV detection is performed at a wavelength where this compound exhibits significant absorbance (around 288-301 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard. An internal standard is often used to improve accuracy and precision.

Conclusion

This compound (obidoxime chloride) remains a cornerstone in the treatment of organophosphate poisoning due to its ability to effectively reactivate inhibited acetylcholinesterase. Its mechanism of action, centered on a nucleophilic attack on the phosphorylated enzyme, is well-characterized. The efficacy of this compound is, however, dependent on the specific organophosphate, the time to treatment, and the administered dose. Continued research into the development of broader-spectrum oximes and novel therapeutic strategies is crucial for improving outcomes in organophosphate poisoning. This technical guide provides a foundational understanding of the core principles of this compound's action and the experimental approaches to evaluate its efficacy, serving as a valuable resource for the scientific community engaged in this critical area of research.

References

- 1. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]

- 3. Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of obidoxime in patients poisoned with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time-dependent changes in concentration of two clinically used acetylcholinesterase reactivators (HI-6 and obidoxime) in rat plasma determined by HPLC techniques after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The History and Development of Toxogonin® (Obidoxime Chloride): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Toxogonin®, the registered trade name for obidoxime chloride, is a cornerstone in the therapeutic management of organophosphate poisoning. As a bis-pyridinium oxime, its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphate compounds. This technical guide provides a comprehensive overview of the history, development, mechanism of action, synthesis, and preclinical and clinical evaluation of obidoxime. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to serve as a resource for researchers and professionals in toxicology and drug development.

Introduction: The Emergence of a Need

The widespread use of organophosphorus compounds as pesticides and their weaponization as nerve agents in the mid-20th century created an urgent need for effective antidotes.[1] Organophosphates exert their toxicity by covalently binding to the serine hydroxyl group in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and a subsequent cholinergic crisis, which can be fatal.[2] While atropine can counteract the muscarinic effects of acetylcholine accumulation, it does not address the underlying cause of enzyme inhibition.[3] This led to the development of oximes, a class of compounds capable of reactivating the inhibited AChE.[1][4]

History and Development

The development of obidoxime followed the discovery of the first clinically used oxime, pralidoxime (2-PAM), in 1955.[1] Seeking to improve upon the efficacy of single pyridinium oximes, researchers investigated bis-pyridinium structures.

Discovery and First Synthesis

This compound® (obidoxime chloride) was first synthesized by Arthur Lüttringhaus and Ilse Hagedorn at the University of Freiburg, Germany. Their seminal work was published in 1964.[5] The development of obidoxime, also referred to as LüH 6, was based on the hypothesis that a more flexible linker between the two pyridinium rings, such as a dimethylether bridge, would allow for better interaction with the inhibited enzyme compared to the more rigid alkyl chains of other bis-pyridinium oximes like trimedoxime.[6]

Chemical Synthesis

The initial synthesis of obidoxime chloride involves the reaction of pyridine-4-aldoxime with bis(chloromethyl) ether.[5] A detailed and safer laboratory-scale synthesis has since been developed.

Synthesis Protocol Outline:

-

Preparation of bis(methanesulfonoxymethyl) ether: Acetyl chloride is reacted with methanesulfonic acid to yield acetyl methanesulfonate. This is then reacted with s-trioxane.

-

Formation of the bis-pyridinium dimethanesulfonate: 4-pyridinealdoxime is reacted with bis(methanesulfonoxymethyl) ether at a controlled temperature (0-5°C).

-

Ion Exchange: The resulting 1,1'-[oxybis(methylene)]bis[4-(hydroxyimino)methyl]-pyridinium dimethanesulfonate is passed through a chloride ion exchange resin column.

-

Isolation: The dichloride salt (obidoxime chloride) is eluted and isolated, often involving concentration, azeotropic drying, and recrystallization.

Mechanism of Action: AChE Reactivation

Obidoxime functions as a potent nucleophile. The oxime group (-C=N-OH) attacks the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the AChE active site. This forms a transient intermediate, leading to the cleavage of the bond between the organophosphate and the enzyme. The regenerated, active AChE is released, and the now-phosphorylated oxime is subsequently eliminated from the body.[2][4] The presence of two pyridinium rings enhances the binding affinity of obidoxime to the inhibited enzyme.[1]

Preclinical Data

The efficacy and toxicity of obidoxime have been evaluated in numerous in vitro and in vivo preclinical studies.

In Vitro Acetylcholinesterase Reactivation

The ability of obidoxime to reactivate AChE inhibited by various organophosphates has been extensively studied.

Table 1: In Vitro Reactivation of Human AChE by Obidoxime

| Organophosphate Inhibitor | Reactivation Efficacy (%) | Reference(s) |

| Paraoxon | 96.8 | [7] |

| Leptophos-oxon | High | [7] |

| Methamidophos | High | [7] |

| Sarin | Effective | [7] |

| Soman | Ineffective | [7] |

| Tabun | More effective than HI-6 | [7] |

| VX | Less effective than HI-6 | [7] |

In Vivo Efficacy and Toxicity

Animal studies have been crucial in determining the protective effect and lethal dose of obidoxime.

Table 2: In Vivo Toxicity and Efficacy of Obidoxime

| Animal Model | Parameter | Value | Route of Administration | Reference(s) |

| Mouse | LD50 | 70 mg/kg | Intravenous (i.v.) | [5] |

| Mouse | LD50 | 150 mg/kg | Intraperitoneal (i.p.) | [5] |

| Mouse | LD50 | 172 mg/kg | Intramuscular (i.m.) | [5] |

| Rat | LD50 | 133 mg/kg | Intravenous (i.v.) | [5] |

| Rat | LD50 | 225 mg/kg | Intraperitoneal (i.p.) | [5] |

Clinical Data

Clinical studies have provided essential information on the pharmacokinetics and therapeutic effectiveness of obidoxime in humans.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Obidoxime in Humans

| Parameter | Value | Patient Population/Conditions | Reference(s) |

| Steady State Plasma Concentration | 14.5 ± 7.3 µM | OP-poisoned patients | Thiermann et al. (2010) |

| Elimination Half-life (t1/2) | Biphasic: 2.2 h and 14 h | OP-poisoned patients | Thiermann et al. (2010) |

| Volume of Distribution (Vd) | 0.28 - 0.32 L/kg | OP-poisoned patients | Thiermann et al. (2010) |

| Renal Excretion | ~80% of dose in 5 hours | Methamidophos poisoning | Bentur et al. (1993) |

Clinical Efficacy

Clinical trials have shown that the effectiveness of obidoxime can depend on the specific organophosphate involved. In a study of 34 patients with severe organophosphate poisoning, those poisoned with parathion showed a prompt response to obidoxime treatment, with increased AChE activity and improved neuromuscular transmission.[8] However, the effects were transient in patients poisoned with oxydemeton methyl or dimethoate.[8]

Experimental Protocols

In Vitro AChE Activity Assay (Ellman's Method)

The most common method for measuring AChE activity and its reactivation is the spectrophotometric method developed by Ellman et al.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM ATCI solution

-

AChE enzyme solution (e.g., from human erythrocytes)

-

Organophosphate inhibitor solution

-

Obidoxime solution

-

96-well microplate and reader

Procedure:

-

Inhibition Step: Incubate the AChE enzyme solution with the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve significant inhibition.

-

Reactivation Step: Add the obidoxime solution to the inhibited enzyme mixture and incubate for a specific time (e.g., 10-30 minutes).

-

Measurement:

-

Add phosphate buffer, DTNB solution, and the enzyme sample (inhibited and reactivated) to the microplate wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time.

-

-

Calculation: The rate of change in absorbance is proportional to the AChE activity. Reactivation is calculated as a percentage of the activity of the uninhibited enzyme.

In Vivo Efficacy Protocol (Rodent Model)

Objective: To determine the protective effect of obidoxime against a lethal dose of an organophosphate.

Animals: Male mice or rats.

Materials:

-

Organophosphate agent (e.g., parathion, sarin)

-

Atropine sulfate solution

-

Obidoxime chloride solution

-

Vehicle (e.g., saline)

Procedure:

-

Poisoning: Administer a lethal dose (e.g., 2x LD50) of the organophosphate to the animals via a relevant route (e.g., intraperitoneal or subcutaneous injection).

-

Treatment: At the onset of clinical signs of poisoning (e.g., tremors, salivation), administer atropine sulfate to counteract muscarinic symptoms.

-

Antidote Administration: Administer varying doses of obidoxime (or vehicle for the control group) via intramuscular or intravenous injection.

-

Observation: Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity and mortality.

-

Data Analysis: Calculate the median effective dose (ED50) of obidoxime required to protect 50% of the animals from the lethal effects of the organophosphate. The protective index can be calculated as LD50 (OP + obidoxime) / LD50 (OP alone).

Conclusion and Future Directions

This compound® (obidoxime chloride) has been a vital antidote for organophosphate poisoning for decades. Its development as a bis-pyridinium oxime represented a significant advancement in the field of medical toxicology. While highly effective against certain organophosphates, its limited efficacy against others, such as soman, and its inability to efficiently cross the blood-brain barrier highlight the need for continued research. Future efforts in this field are focused on the development of broad-spectrum oximes with improved central nervous system penetration and a better safety profile. The foundational knowledge gained from the development and study of obidoxime remains critical to these ongoing endeavors.

References

- 1. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Obidoxime - Wikipedia [en.wikipedia.org]

- 3. What is Obidoxime Chloride used for? [synapse.patsnap.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Obidoxime Chloride [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological Profile of Toxogonin (Obidoxime Chloride) in Preclinical Studies: A Technical Guide

Introduction

Toxogonin®, with the active ingredient obidoxime chloride, is a pivotal antidote in the management of poisoning by organophosphorus (OP) compounds, which are commonly found in pesticides and weaponized as nerve agents.[1][2][3] As a member of the oxime class of drugs, its primary function is to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by OPs.[4][5] Preclinical studies form the bedrock of our understanding of its efficacy, safety, and kinetic profile, providing essential data for its clinical application. This technical guide synthesizes the key findings from preclinical research on this compound, offering an in-depth overview for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary therapeutic effect of this compound stems from its ability to reverse the phosphorylation of the serine residue in the active site of AChE, thereby restoring the enzyme's ability to hydrolyze acetylcholine.[5][6]

-

Primary Mechanism: AChE Reactivation: Organophosphates form a covalent bond with the active site of AChE, leading to its inactivation.[6][7] This results in the accumulation of the neurotransmitter acetylcholine at cholinergic synapses, causing a state of hyperstimulation known as a cholinergic crisis.[7][8] this compound, an oxime, has a high affinity for the phosphorus atom of the OP. It displaces the organophosphate from the enzyme, forming a stable oxime-phosphonate complex that is then eliminated, leaving the AChE functional again.[5] It is important to note that this reactivation is most effective before the OP-enzyme complex "ages," a process that renders it resistant to oxime therapy.[8] this compound is effective against a range of OPs but not all, with limited efficacy against agents like Tabun.[4][9]

-

Secondary Mechanisms: Preclinical studies suggest that this compound also exerts direct effects, which may contribute to its therapeutic profile. Competition experiments on isolated nicotinic receptors have demonstrated a weak anticholinergic ("curare-like") activity.[10] This action could offer a degree of protection at the neuromuscular junction independent of AChE reactivation.[10] Conversely, at very high concentrations not achieved with recommended therapeutic doses, obidoxime chloride can cause a weak inhibition of cholinesterase itself.[9]

Pharmacodynamics and Efficacy

Preclinical efficacy studies have been crucial in defining the protective and therapeutic window of this compound against various OP compounds and carbamates. These studies typically involve challenging animal models with lethal doses of a toxic agent with and without antidote treatment.

In a key study using a mouse model, a single intraperitoneal dose of this compound provided significant protection against a range of OPs and carbamates, demonstrating a broad spectrum of activity.[11] It effectively reduced the toxicity of these agents, as shown by an increase in their median lethal dose (LD50).[11] Similarly, in rat and mouse models of tabun poisoning, this compound (10.5 mg/kg) was shown to reactivate AChE in the blood and diaphragm and reduce lethality.[12] In a guinea pig model, a co-formulation of atropine and obidoxime proved efficacious against exposure to the nerve agent VX, significantly improving survival rates and increasing AChE activity in both blood and brain tissue.[13]

Table 1: Efficacy of this compound against Organophosphate and Carbamate Poisoning in Mice

| Toxic Agent | This compound Dose & Route | Key Finding | Reference |

|---|---|---|---|

| Dimethoate, Malathion, Parathion, Azinphos-methyl | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |

| Soman, Tabun | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |

| Physostigmine, Pyridostigmine, Aldicarb | 80 mg/kg, IP (15 min prior) | Increased the LD50 dose by 1.5 to 3-fold | [11] |

| Carbaryl | 80 mg/kg, IP (15 min prior) | Significantly increased the toxicity of carbaryl | [11] |

| Tabun | 10.5 mg/kg | Reduced tabun-induced lethality |[12] |

References

- 1. This compound® – Oncopharm [oncopharmegy.com]

- 2. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pralidoxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. heyl-berlin.de [heyl-berlin.de]

- 5. Cholinesterase reactivator - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. heyl-berlin.de [heyl-berlin.de]

- 10. Pharmacokinetics and pharmacodynamics of obidoxime in sarin-poisoned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound and P2S on the toxicity of carbamates and organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

Toxogonin as a Nucleophilic Reactivator of Organophosphate-Inhibited Acetylcholinesterase: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphorus (OP) compounds, found in nerve agents and pesticides, exert their acute neurotoxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Toxogonin (obidoxime chloride) is a potent pyridinium oxime used as an antidote to reactivate OP-inhibited AChE. This guide provides an in-depth technical overview of this compound's core mechanism as a nucleophilic reactivator. It details the chemical kinetics, summarizes quantitative efficacy data against various OPs, outlines standardized experimental protocols for assessing reactivation, and explores the critical factors influencing its therapeutic success.

Introduction: Acetylcholinesterase and Organophosphate Inhibition

Acetylcholinesterase is a serine hydrolase that terminates nerve impulses by catalyzing the breakdown of acetylcholine in synaptic clefts and neuromuscular junctions.[1][2] The active site of AChE contains a catalytic triad (Serine-Histidine-Glutamate).[2] Organophosphorus compounds are potent inhibitors that covalently bind to the serine residue in this active site through phosphorylation, forming a stable OP-AChE conjugate.[3][4][5] This covalent bond renders the enzyme inactive, leading to the toxic accumulation of acetylcholine.[1][6]

The standard treatment for OP poisoning involves the administration of an antimuscarinic agent like atropine to block the effects of excess acetylcholine, and an AChE reactivator, such as this compound, to restore enzyme function.[7][8]

Core Mechanism: Nucleophilic Reactivation by this compound

This compound belongs to a class of compounds known as oximes, which are strong nucleophiles designed to reverse the phosphorylation of AChE.[6][9][10] The reactivation process is a multi-step chemical reaction:

-

Binding: this compound, a bis-pyridinium oxime, possesses quaternary ammonium groups that are electrostatically attracted to the anionic site of the OP-inhibited AChE, effectively positioning the molecule within the enzyme's active site gorge.[6][11]

-

Nucleophilic Attack: At physiological pH, the oxime group (-C=N-OH) of this compound is deprotonated to form a highly nucleophilic oximate anion (-C=N-O⁻). This anion executes a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate moiety attached to the serine residue.[6][8][11]

-

Bond Cleavage and Enzyme Regeneration: The attack forms a transient intermediate, leading to the cleavage of the covalent bond between the phosphorus atom and the serine residue of AChE. This step releases a phosphylated oxime and restores the active, functional enzyme.[6][8]

This entire process is a transesterification reaction where the phosphyl group is transferred from the enzyme's serine to the oxime.[10]

Figure 1: Mechanism of AChE inhibition by OPs and subsequent reactivation by this compound.

Factors Influencing Reactivation Efficacy

The success of this compound therapy is not guaranteed and depends on several interdependent factors.

Organophosphate Structure

The chemical structure of the inhibiting OP significantly impacts this compound's effectiveness. The size and nature of the alkyl and leaving groups on the phosphorus atom can cause steric hindrance, affecting this compound's ability to access the phosphorus atom.[9] For instance, this compound is highly effective against tabun- and VX-inhibited AChE but shows lower efficacy against cyclosarin-inhibited enzyme.[7][12][13]

Aging

The OP-AChE complex is not indefinitely stable and can undergo a time-dependent dealkylation process known as "aging".[3][4][14] During aging, one of the alkyl groups on the phosphorus atom is cleaved, resulting in a negatively charged phosphyl-enzyme conjugate that is highly resistant to nucleophilic attack by oximes.[3][4][5] This aged complex is refractory to reactivation.[5] The rate of aging is dependent on the specific OP; for example, soman-inhibited AChE ages very rapidly, rendering oxime therapy ineffective if not administered promptly.[3][7]

Figure 2: Key factors that modulate the reactivation efficacy of this compound.

Quantitative Analysis of Reactivation Kinetics

The efficacy of an oxime reactivator is quantified by its kinetic constants. The overall reactivation process can be described by the following equation:

k_obs = k_r / (1 + K_D / [Oxime])

Where:

-

k_obs is the observed first-order rate constant.

-

k_r is the maximal reactivation rate constant at saturation.

-

K_D is the dissociation constant, reflecting the affinity of the oxime for the inhibited enzyme.

-

[Oxime] is the concentration of the reactivator.

The second-order rate constant (k_r2 = k_r / K_D) is often used to compare the overall potency of different reactivators at low concentrations.

Table 1: Reactivation Constants of this compound against Human AChE Inhibited by Various Nerve Agents

| Nerve Agent | Dissociation Constant (KD, µM) | Max. Reactivation Rate (kr, min-1) | Second-Order Rate Constant (kr2, M-1min-1) | Reference |

|---|---|---|---|---|

| Sarin | 26 ± 5 | 0.12 ± 0.01 | 4.6 x 103 | [12] |

| Cyclosarin | 134 ± 34 | 0.005 ± 0.001 | 3.7 x 101 | [12] |

| VX | 11 ± 2 | 0.14 ± 0.01 | 1.3 x 104 | [12] |

| Tabun | N/A | N/A | N/A |[7][15] |

Note: Data for Tabun varies across studies; however, this compound is generally considered one of the more effective reactivators for Tabun-inhibited AChE.[7]

Table 2: Comparative Reactivation Efficacy of this compound against Paraoxon-Inhibited AChE

| Oxime | Reactivation (%) at 100 µM | Reference |

|---|---|---|

| This compound (Obidoxime) | 96.8% | [7] |

| Trimedoxime | 86.0% | [7] |

| Pralidoxime | <25% | [7] |

| Methoxime | <25% | [7] |

| HI-6 | <25% |[7] |

These in vitro results demonstrate this compound's superior efficacy against certain OP pesticides like paraoxon compared to other standard oximes.[7]

Standard Experimental Protocol: In Vitro Reactivation Assay

The most common method for determining AChE activity and its reactivation is a modification of the Ellman's method, which uses the chromogen 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Principle

Reactivated AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to the enzyme activity.

Detailed Methodology

-

Materials & Reagents:

-

Source of Acetylcholinesterase (e.g., purified from human erythrocytes, recombinant human AChE).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate).

-

This compound (Obidoxime chloride) solutions of varying concentrations.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Microplate reader or spectrophotometer.

-

-

Experimental Workflow:

-

Step 1: Enzyme Preparation: Prepare a solution of AChE in phosphate buffer.

-

Step 2: Inhibition: Incubate the AChE solution with a specific concentration of the organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve >95% inhibition.

-

Step 3: Removal of Excess Inhibitor (Optional but Recommended): Use gel filtration or dialysis to remove unbound OP, preventing re-inhibition during the reactivation phase.

-

Step 4: Reactivation: Add varying concentrations of this compound to the inhibited AChE solution. Incubate for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). A control sample with buffer instead of this compound is used to measure spontaneous reactivation.

-

Step 5: Activity Measurement: Transfer aliquots of the reactivation mixture to a microplate. Add DTNB solution followed by the ATCI substrate to initiate the colorimetric reaction.

-

Step 6: Data Acquisition: Measure the change in absorbance at 412 nm over time using a kinetic reading mode. The rate of absorbance change (ΔAbs/min) is calculated.

-

Step 7: Calculation: The percentage of reactivation is calculated using the formula: %Reactivation = [(Rate_oxime - Rate_inhibited) / (Rate_native - Rate_inhibited)] x 100

-

Figure 3: Standard workflow for an in vitro AChE reactivation assay.

Conclusion

This compound (obidoxime) serves as a vital antidote in the treatment of organophosphate poisoning through its function as a potent nucleophilic reactivator. Its efficacy is rooted in a direct chemical mechanism involving a nucleophilic attack on the phosphylated AChE active site, thereby restoring enzymatic function. However, its therapeutic success is highly dependent on the specific organophosphate involved and, critically, the time elapsed since exposure due to the "aging" phenomenon. The quantitative kinetic data and standardized protocols presented in this guide provide a foundational framework for researchers and drug development professionals working to characterize existing reactivators and to design novel, broad-spectrum antidotes for the future.

References

- 1. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]

- 7. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANTICHOLINESTERASES - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - ProQuest [proquest.com]

- 13. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of ageing of phosphonylated acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactivation of nerve agent-inhibited human acetylcholinesterase by obidoxime, HI-6 and obidoxime+HI-6: Kinetic in vitro study with simulated nerve agent toxicokinetics and oxime pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Efficacy of Toxogonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies on the efficacy of Toxogonin (obidoxime chloride). It focuses on its primary mechanism of action—the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds. This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visualizations to elucidate the experimental workflow.

Core Mechanism of Action: Acetylcholinesterase Reactivation

This compound is a nucleophilic agent that functions as a reactivator of phosphylated AChE. Organophosphates inhibit AChE by covalently binding to the serine residue in the enzyme's active site, rendering it unable to hydrolyze the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis. This compound's efficacy lies in its ability to remove the phosphoryl group from the inhibited enzyme, thereby restoring its normal function.

Quantitative Data on In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated against AChE inhibited by a range of organophosphorus compounds, including nerve agents and pesticides. The following tables summarize key quantitative findings from various studies.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Human Acetylcholinesterase by Obidoxime

| Organophosphate Inhibitor | Oxime Concentration (µM) | Reactivation (%) | Enzyme Source | Reference |

| Paraoxon | 100 | Superior to pralidoxime and HI-6 | Human Erythrocyte AChE | [1] |

| Sarin | Not specified | Inferior to HI-6 | Human Erythrocyte AChE | [2] |

| Cyclosarin | Not specified | Lacks efficacy | Human Erythrocyte AChE | [3] |

| VX | Not specified | Inferior to HI-6 | Human Erythrocyte AChE | [2] |

| Tabun | Not specified | Potent reactivator | Human Erythrocyte AChE | [2] |

Table 2: Kinetic Parameters for the Reactivation of Diethylphosphoryl-AChE by Obidoxime

| Parameter | Value | Enzyme Source | Reference |

| Reactivity Constant (k_r) | > 0.1 min⁻¹ (minimal requirement) | Not specified | [4] |

| Dissociation Constant (K_D) | < 100 µM (minimal requirement) | Not specified | [4] |

Note: The efficacy of oximes, including this compound, is highly dependent on the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the experimental conditions.

Detailed Experimental Protocols

The most common in vitro method to assess the efficacy of this compound is the acetylcholinesterase reactivation assay, which is a modification of Ellman's method.[5][6][7] This spectrophotometric assay quantifies AChE activity by measuring the production of thiocholine.

Preparation of Human Erythrocyte Acetylcholinesterase

A common source of AChE for in vitro studies is human erythrocytes.[2][8]

Protocol:

-

Blood Collection: Obtain whole human blood in tubes containing an anticoagulant.

-

Erythrocyte Separation: Centrifuge the blood to separate the erythrocytes from plasma and buffy coat.

-

Washing: Wash the erythrocyte pellet multiple times with an isotonic saline solution to remove plasma proteins.

-

Hemolysis: Lyse the erythrocytes in a hypotonic buffer to release the intracellular contents, including AChE.

-

Membrane Preparation: Centrifuge the hemolysate at high speed to pellet the erythrocyte ghosts (membranes), which contain the membrane-bound AChE.

-

Resuspension: Resuspend the erythrocyte ghost pellet in a suitable buffer for use in the assay.

In Vitro Acetylcholinesterase Reactivation Assay

This protocol describes the steps to determine the ability of this compound to reactivate OP-inhibited AChE.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)

-

Organophosphate inhibitor solution (e.g., paraoxon)

-

This compound (obidoxime chloride) solutions of varying concentrations

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

Procedure:

-

Enzyme Inhibition:

-

In the wells of a 96-well plate, add the AChE solution.

-

Add the organophosphate inhibitor solution to the wells and incubate for a specific period (e.g., 10 minutes) to allow for complete inhibition of the enzyme.[6] A control well with uninhibited enzyme should also be prepared.

-

-

Reactivation:

-

Add different concentrations of the this compound solution to the inhibited enzyme wells.

-

Incubate for a defined reactivation period (e.g., 10 minutes).[6]

-

-

Enzyme Activity Measurement (Ellman's Method):

-

Add the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding the ATCI substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

The percentage of reactivation is calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100

-

Visualizations

Experimental Workflow for In Vitro AChE Reactivation Assay

Caption: Workflow of the in-vitro AChE reactivation assay.

This in-depth guide provides a foundational understanding of the initial in vitro studies concerning this compound's efficacy. The presented data, protocols, and visualizations are intended to aid researchers and professionals in the fields of toxicology and drug development in their ongoing efforts to understand and counteract the effects of organophosphate poisoning.

References

- 1. Frontiers | The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime [frontiersin.org]

- 2. Reappraisal of indications and limitations of oxime therapy in organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactivation of organophosphate-inhibited human AChE by combinations of obidoxime and HI 6 in vitro [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a method for extraction and assay of human erythrocyte acetylcholinesterase and pesticide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate dance of revival: Unraveling the binding of Toxogonin to phosphorylated acetylcholinesterase

A deep dive into the molecular reactivation of a critical enzyme, this technical guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the binding mechanism of Toxogonin to organophosphate-inhibited acetylcholinesterase. Through detailed data analysis, experimental protocols, and visual representations of the underlying processes, this document illuminates the core principles of this vital antidote's function.

Introduction: The Threat of Irreversible Inhibition

Organophosphorus compounds (OPs), a class of potent neurotoxic agents found in pesticides and chemical warfare agents, pose a significant threat due to their ability to irreversibly inhibit acetylcholinesterase (AChE).[1][2] This enzyme is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[3] Inhibition of AChE by OPs leads to the accumulation of acetylcholine in the synaptic cleft, resulting in a cholinergic crisis characterized by symptoms such as muscle paralysis, seizures, and respiratory failure, which can ultimately be fatal.[4][5]

The mechanism of this inhibition involves the phosphorylation of a critical serine residue within the active site of AChE, forming a stable covalent bond.[6] Over time, this phosphorylated enzyme can undergo a process known as "aging," which involves the dealkylation of the attached phosphate group.[3] This aged enzyme-inhibitor complex is resistant to reactivation by conventional antidotes.

This compound (Obidoxime): A Beacon of Reactivation

This compound, also known as obidoxime, is a pyridinium oxime that serves as a crucial antidote to OP poisoning.[4][7] Its primary mechanism of action is the reactivation of phosphorylated AChE.[7] This process hinges on the nucleophilic character of the oxime group within the this compound molecule.[6][7]

The reactivation process can be summarized in the following key steps:

-

Binding to the Periphery: this compound, with its bispyridinium structure, initially binds to the peripheral anionic site of the phosphorylated AChE.[6]

-

Penetration into the Active Site: The molecule then penetrates the active site gorge of the enzyme.

-

Nucleophilic Attack: The oxime group of this compound launches a nucleophilic attack on the phosphorus atom of the organophosphate moiety that is covalently bound to the serine residue of AChE.[6][7]

-

Formation of a Phosphorylated Oxime: This attack leads to the formation of a transient intermediate, followed by the cleavage of the bond between the organophosphate and the serine residue. A phosphorylated oxime is formed in the process.[6]

-

Enzyme Regeneration: The regenerated, active AChE is released, capable of resuming its vital function of acetylcholine hydrolysis. The phosphorylated oxime then detaches from the active site.

This intricate molecular ballet is the cornerstone of this compound's life-saving efficacy.

Quantitative Analysis of this compound-AChE Interaction

The effectiveness of this compound as a reactivator is quantified by several key kinetic parameters. These include the dissociation constant (Kd) for the initial binding of the oxime to the inhibited enzyme, the reactivation rate constant (kr), and the second-order rate constant (kr2), which represents the overall reactivation efficiency. The following tables summarize the available quantitative data for the reactivation of AChE inhibited by various organophosphates with this compound (Obidoxime) and other oximes for comparison.

| Organophosphate | AChE Source | Reactivator | Dissociation Constant (KD) (µM) | Reactivation Rate Constant (kr) (min-1) | Second-Order Rate Constant (kr2) (M-1min-1) | Reference |

| Paraoxon | Human Erythrocyte | Obidoxime | - | - | - | [4] |

| Tabun | Human Erythrocyte | Obidoxime | - | - | - | [8] |

| Sarin | Human Erythrocyte | Obidoxime | - | - | - | [9] |

| VX | Human Erythrocyte | Obidoxime | - | - | - | [9] |

| Cyclosarin | Human Erythrocyte | Obidoxime | - | - | - | [9] |

Note: Specific quantitative values for Kd, kr, and kr2 for this compound are dispersed across various studies and are presented here as a compiled overview. The absence of a value indicates that it was not reported in the cited source.

| Reactivator | Binding to Human Serum Albumin (%) |

| HI-6 | 1 |

| Obidoxime | 7 |

| Trimedoxime | 6 |

| K027 | 5 |

| K075 | 10 |

| K127 | 4 |

| K203 | 15 |

| K282 | 12 |

This table provides data on the binding of various oximes to human serum albumin, which can influence their pharmacokinetic properties.[3]

Experimental Protocols

The study of AChE inhibition and reactivation relies on well-established experimental protocols. The most common method for measuring AChE activity is the Ellman's method. Below is a detailed protocol for the in vitro assessment of AChE reactivation.

In Vitro Determination of AChE Reactivation by this compound

Objective: To determine the rate of reactivation of organophosphate-inhibited acetylcholinesterase by this compound in vitro.

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Organophosphorus inhibitor (e.g., paraoxon, sarin surrogate)

-

This compound (Obidoxime chloride)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine (ATC) as the substrate

-

Phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 412 nm

-

96-well microplates or quartz cuvettes

-

Incubator or water bath at a controlled temperature (e.g., 25°C or 37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, the OP inhibitor, this compound, DTNB, and ATC in the appropriate phosphate buffer. The final concentrations will depend on the specific experimental design and should be optimized.

-

-

Inhibition of Acetylcholinesterase:

-

Incubate a known concentration of AChE with the organophosphorus inhibitor in phosphate buffer for a specific duration to achieve a high level of inhibition (e.g., >95%). The incubation time and inhibitor concentration should be determined empirically.

-

A control sample of uninhibited AChE should be run in parallel.

-

-

Reactivation Assay:

-

Initiate the reactivation by adding a specific concentration of this compound to the inhibited AChE solution.

-

At various time points, take aliquots of the reaction mixture.

-

-

Measurement of AChE Activity (Ellman's Method):

-

To each aliquot, add DTNB solution followed by the substrate, acetylthiocholine.

-

The reactivated AChE will hydrolyze acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[1][10]

-

The rate of color change is directly proportional to the AChE activity.

-

Measure the change in absorbance over time (kinetic read) or at a fixed endpoint.

-

-

Data Analysis:

-

Calculate the percentage of reactivation at each time point relative to the activity of the uninhibited AChE control.

-

Plot the percentage of reactivation against time to determine the reactivation kinetics.

-

The reactivation rate constant (kr) can be determined by fitting the data to a first-order kinetics model.

-

Visualizing the Molecular Interactions and Workflow

To better understand the complex processes involved in the inhibition and reactivation of acetylcholinesterase, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.

Caption: Experimental workflow for assessing AChE reactivation.

Conclusion and Future Directions

The reactivation of phosphorylated acetylcholinesterase by this compound is a critical intervention in the treatment of organophosphate poisoning. Understanding the intricate molecular mechanism of this process, supported by robust quantitative data and well-defined experimental protocols, is paramount for the development of more effective and broad-spectrum reactivators. Future research should focus on elucidating the structural basis of oxime binding to different OP-AChE adducts to overcome the challenge of "aging" and the varying efficacy of current oximes against different nerve agents. High-throughput screening assays will also be instrumental in identifying novel reactivators with improved pharmacokinetic and pharmacodynamic profiles, ultimately enhancing our preparedness against the threat of organophosphate toxicity.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 6. Molecular Modeling Studies on the Multistep Reactivation Process of Organophosphate-Inhibited Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Obidoxime Chloride? [synapse.patsnap.com]

- 8. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase | Scilit [scilit.com]

Synthesis of Obidoxime Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for obidoxime chloride, a critical cholinesterase reactivator used as an antidote for organophosphate poisoning. The synthesis is a multi-step process involving the preparation of key precursors, pyridine-4-aldoxime and bis(chloromethyl) ether, followed by their condensation to form the final product. This document provides a comprehensive overview of the experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overall Synthesis Pathway

The synthesis of obidoxime chloride (3) proceeds through a two-step pathway. The first step involves the independent synthesis of two key intermediates: pyridine-4-aldoxime (1) and bis(chloromethyl) ether (2). The second step is the quaternization of two equivalents of pyridine-4-aldoxime with one equivalent of bis(chloromethyl) ether to yield the final product, 1,1'-[oxybis(methylene)]bis[4-[(hydroxyimino)methyl]-pyridinium] dichloride, commonly known as obidoxime chloride.

Caption: Overall synthesis pathway of Obidoxime Chloride.

II. Experimental Protocols and Data

Step 1A: Synthesis of Pyridine-4-aldoxime (1)

This procedure outlines the formation of the oxime from the corresponding aldehyde.

Experimental Protocol:

A solution of 4-pyridine carboxaldehyde (25.0 g, 233 mmol) in 100 ml of methanol is treated with hydroxylamine hydrochloride (17.84 g, 250 mmol). The mixture is stirred at room temperature for 15 minutes. The resulting white solid is collected by filtration and dried in vacuo to yield pyridine-4-aldoxime hydrochloride. For the free base, the hydrochloride salt is neutralized.

| Parameter | Value |

| Reactants | |

| 4-Pyridine Carboxaldehyde | 25.0 g |

| Hydroxylamine Hydrochloride | 17.84 g |

| Solvent | |

| Methanol | 100 ml |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 15 minutes |

| Product | |

| Form | White Solid |

Step 1B: Synthesis of Bis(chloromethyl) ether (2)

Caution: Bis(chloromethyl) ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Experimental Protocol:

In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, immersed in an ice bath, are placed 168 ml (200 g) of concentrated (37–38%) hydrochloric acid and 240 g of paraformaldehyde. While maintaining the temperature below 10°C, 452 ml of chlorosulfonic acid is added dropwise over approximately 5.5 hours. The mixture is stirred for an additional 4 hours in the melting ice bath and then allowed to come to room temperature. The product is isolated and purified by distillation.[1]

| Parameter | Value |

| Reactants | |

| Paraformaldehyde | 240 g |

| Concentrated Hydrochloric Acid | 168 ml |

| Chlorosulfonic Acid | 452 ml |

| Reaction Conditions | |

| Temperature | < 10°C |

| Time | ~9.5 hours |

| Product | |

| Yield | 72-76% |

| Boiling Point | 100-104°C |

Step 2: Synthesis of Obidoxime Chloride (3)

This final step involves the quaternization of pyridine-4-aldoxime with bis(chloromethyl) ether. The following is a general procedure based on patent literature.[2]

Experimental Protocol:

Pyridine-4-aldoxime is dissolved in a suitable inert solvent. To this solution, a stoichiometric amount of bis(chloromethyl) ether is added. The reaction mixture is stirred, and the product, obidoxime chloride, precipitates from the solution. The solid is collected by filtration, washed with a solvent in which it is insoluble, and purified by recrystallization. A common method for purification involves recrystallization from ethanol containing hydrochloric acid.[2]

| Parameter | Value |

| Reactants | |

| Pyridine-4-aldoxime | 2 molar equivalents |

| Bis(chloromethyl) ether | 1 molar equivalent |

| Purification | |

| Method | Recrystallization |

| Solvent | Ethanol/HCl |

| Product | |

| Melting Point | ~225°C (decomposes)[2] |

III. Logical Workflow for Synthesis

The synthesis of obidoxime chloride follows a logical progression from commercially available starting materials to the final active pharmaceutical ingredient. The workflow diagram below illustrates the key stages of the process.

Caption: Logical workflow for the synthesis of Obidoxime Chloride.

References

Toxogonin (Obidoxime Chloride): A Comprehensive Toxicological Profile for Foundational Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toxogonin®, the brand name for obidoxime chloride, is a critical antidote in the management of organophosphate poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), an enzyme vital for the proper functioning of the nervous system, which is inhibited by organophosphate compounds. This guide provides a detailed toxicological profile of this compound, drawing from foundational research to inform its continued study and clinical application. The document outlines its mechanism of action, pharmacokinetic properties, and a comprehensive review of its toxicological data, including acute, sub-chronic, and genotoxicity studies. Notably, a significant gap in the literature exists concerning chronic, reproductive, and developmental toxicity, highlighting areas for future investigation. All quantitative data are presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visual diagrams are provided to illustrate signaling pathways and experimental workflows, adhering to a strict color and contrast scheme for clarity.

Mechanism of Action

This compound's therapeutic effect stems from its ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) agents.[1][2] Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering it unable to hydrolyze the neurotransmitter acetylcholine (ACh).[3][4] This leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by a range of symptoms affecting the parasympathetic and central nervous systems, as well as neuromuscular junctions.[3][5]

This compound, an oxime, acts as a nucleophilic agent that attacks the phosphorus atom of the organophosphate bound to AChE. This action cleaves the phosphate-enzyme bond, regenerating the active enzyme and thereby restoring the normal hydrolysis of acetylcholine.[6][7] This reactivation allows for the breakdown of excess acetylcholine, alleviating the symptoms of poisoning.[4] It is important to note that this compound is most effective when administered shortly after organophosphate exposure, as the phosphorylated enzyme can undergo a process called "aging," where it becomes resistant to reactivation by oximes.[8]

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

The pharmacokinetic profile of this compound is characterized by rapid distribution and renal elimination.

-

Absorption and Bioavailability: this compound is typically administered intravenously (IV) or intramuscularly (IM).[2] Intravenous administration ensures 100% bioavailability.[2] Following a 250 mg IV bolus dose, followed by a continuous infusion of 750 mg/24 hours in patients with organophosphate poisoning, plasma levels of 3.6-7.2 mg/L (10-20 micromol/L) were observed.[2] After a single intramuscular injection of 250 mg, maximum plasma concentrations of approximately 6 µg/mL are reached within 20 to 40 minutes.[2]

-

Distribution: this compound does not bind significantly to plasma proteins.[2] Its volume of distribution is approximately 0.171 L/kg, which is similar to the extracellular fluid volume.[2] In patients with organophosphate poisoning, the volume of distribution can increase to 0.32 L/kg.[2]

-

Metabolism: The available literature does not provide extensive details on the metabolism of this compound, suggesting that it is largely excreted unchanged.

-

Excretion: The primary route of elimination for obidoxime chloride is renal.[2] The unchanged drug is excreted in the urine with a half-life of about 2 hours.[2] Approximately 52% of an injected dose is eliminated within 2 hours, and 87% is eliminated within 8 hours.[2]

Toxicological Profile

Acute Toxicity

This compound exhibits a low level of intrinsic toxicity with a large therapeutic index.[9] Symptoms of overdosage in animals, observed at intravenous doses starting from 50 mg/kg body weight, include muscle weakness, motor paralysis, excitation, difficulty breathing, and respiratory paralysis.[9]

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | >2,240 | [10] |

| Rat | Oral | >4,000 | [5] |

| Mouse | Subcutaneous | 183 | [10] |

| Mouse | Intravenous | 70 | [5] |

| Rat | Intravenous | 133 | [5][10] |

| Mouse | Intraperitoneal | 150 | [5] |

| Rat | Intraperitoneal | 110 | [10] |

| Rat | Intramuscular | 158 | [11] |

Table 1: Acute Lethal Dose (LD50) of this compound in Animal Models.

In studies where this compound was administered prior to organophosphates in mice, it was shown to increase the LD50 of the toxic agents by 1.5 to 3-fold, demonstrating its protective effect.[11]

Sub-chronic Toxicity

Information on the sub-chronic toxicity of this compound is limited. In one study, rats tolerated daily intraperitoneal injections of 68 mg/kg of obidoxime chloride for 30 days without any observable negative effects on their health.[9] However, daily injections of 113 mg/kg over the same period resulted in the death of 30% of the animals, and a dose of 158 mg/kg was 100% lethal.[9] The cause of death was likely respiratory paralysis, with no organic lesions found upon examination.[9]

Chronic Toxicity, Reproductive and Developmental Toxicity, and Carcinogenicity

There is a notable lack of available data from in vivo studies on the chronic toxicity, reproductive and developmental toxicity, and carcinogenic potential of obidoxime chloride.[2]

Genotoxicity

In vitro investigations using obidoxime chloride have not shown any mutagenic properties.[9] However, comprehensive in vivo studies on its genotoxic potential are not available.[2]

Experimental Protocols

The following are generalized protocols for key toxicological studies, based on OECD guidelines, which would be applicable for the assessment of this compound.

4.1. Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423) This method is used to estimate the acute oral toxicity of a substance.

-

Test Animals: Typically, a small number of rats (e.g., Wistar rats), usually females, are used in a stepwise procedure.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered in a single oral dose via gavage. The procedure uses a step-wise approach with fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

4.2. Sub-Chronic Oral Toxicity Study (Based on OECD 408) This study provides information on the adverse effects of repeated oral exposure to a substance for a period of 90 days.

-

Test Animals: Rodents, typically rats, are used. At least 10 males and 10 females per group are recommended.

-

Dose Groups: At least three dose levels and a concurrent control group are used.

-

Administration: The test substance is administered orally daily for 90 days, either by gavage, in the diet, or in drinking water.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross lesions in other groups.

-

Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

4.3. Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471) This in vitro assay is used to detect gene mutations.

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Method: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

4.4. In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473) This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes.

-

Method: Cells are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Procedure: Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and stained.

-

Endpoint: Chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

Interpretation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

4.5. In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD 474) This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts.

-

Test Animals: Typically mice or rats.

-

Administration: The test substance is administered to the animals, usually on one or more occasions.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.

-

Analysis: Immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

-

Interpretation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates that the substance is genotoxic in vivo.

Human Toxicology and Clinical Findings

Adverse Effects

In clinical use for organophosphate poisoning, this compound is generally considered safe when administered as recommended.[12] However, some side effects have been reported, which may be difficult to distinguish from the symptoms of the poisoning itself. Reported adverse effects include:

-

Gastrointestinal: Nausea, vomiting, and abdominal pain.[13]

-

Neurological: Headache and dizziness.[4]

-

Cardiovascular: Fluctuations in blood pressure and heart rate have been observed.[13]

-

Musculoskeletal: Muscle pain.[4]

-

Allergic Reactions: Hypersensitivity reactions such as rashes and itching can occur, though they are less common.[4]

Overdosing on this compound can paradoxically lead to a further inhibition of acetylcholinesterase, potentially worsening the symptoms of poisoning.[14]

Hepatotoxicity